molecular formula C10H9NO2 B15199617 3-Hydroxy-2-methylisoquinolin-1(2H)-one

3-Hydroxy-2-methylisoquinolin-1(2H)-one

Cat. No.: B15199617
M. Wt: 175.18 g/mol
InChI Key: RPVHVUJEDVUYFK-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a hydroxyl group at the third position and a methyl group at the second position on the isoquinoline ring, along with a ketone group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methylisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-methylbenzamide derivatives under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-methylisoquinoline or 3-carboxy-2-methylisoquinoline.

    Reduction: Formation of 3-hydroxy-2-methylisoquinoline.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxy-2-methylisoquinolin-1(2H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methylquinoline: Similar structure but lacks the isoquinoline ring.

    2-Methylisoquinolin-1(2H)-one: Lacks the hydroxyl group at the third position.

    3-Hydroxyisoquinolin-1(2H)-one: Lacks the methyl group at the second position.

Uniqueness

3-Hydroxy-2-methylisoquinolin-1(2H)-one is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-hydroxy-2-methylisoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-9(12)6-7-4-2-3-5-8(7)10(11)13/h2-6,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVHVUJEDVUYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2C=CC=CC2=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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